Angelic Anhydride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Angelic anhydride can be synthesized through the reaction of angelic acid with N,N’-dicyclohexylcarbodiimide in dichloromethane at room temperature . Another common method involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow chemistry techniques, which allow for scalable and robust synthesis protocols . These methods are advantageous for producing large quantities of the compound efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions: Angelic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and a base or acid catalyst.
Alcoholysis: Uses alcohols in the presence of a base such as pyridine.
Aminolysis: Involves amines and often requires a solvent like pyridine.
Major Products:
Hydrolysis: Produces carboxylic acids.
Alcoholysis: Forms esters.
Aminolysis: Results in the formation of amides.
Scientific Research Applications
Angelic anhydride is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).
Chemical Research: Utilized as an intermediate in the synthesis of complex organic compounds.
Industrial Applications: Employed in the production of fragrances and flavorings due to its reactivity and ability to form esters.
Mechanism of Action
The mechanism of action of angelic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of various products such as esters, amides, or carboxylic acids .
Comparison with Similar Compounds
Tiglic Acid (CAS#80-59-1): Similar structure but differs in the position of the double bond.
Angelic Acid (CAS#565-63-9): The parent acid of angelic anhydride.
Succinic Anhydride (CAS#108-30-5): Another anhydride with different reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity patterns and its ability to form a variety of products through nucleophilic acyl substitution reactions. Its structure allows for selective reactions, making it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-SFECMWDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94487-74-8 |
Source
|
Record name | Angelic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Angelic anhydride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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